molecular formula C24H47NO5 B12537361 16-Hydroxy-9-[3-(pentyloxy)propanamido]hexadecanoic acid CAS No. 833484-08-5

16-Hydroxy-9-[3-(pentyloxy)propanamido]hexadecanoic acid

Cat. No.: B12537361
CAS No.: 833484-08-5
M. Wt: 429.6 g/mol
InChI Key: OOMNZNLVAZRFSS-UHFFFAOYSA-N
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Description

16-Hydroxy-9-[3-(pentyloxy)propanamido]hexadecanoic acid is a complex organic compound with the molecular formula C24H47NO5. This compound is characterized by the presence of a hydroxy group, an amide linkage, and a pentyloxy side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-Hydroxy-9-[3-(pentyloxy)propanamido]hexadecanoic acid typically involves multiple steps:

    Starting Material: The synthesis begins with hexadecanoic acid.

    Hydroxylation: The hexadecanoic acid undergoes hydroxylation to introduce a hydroxy group at the 16th position.

    Amidation: The hydroxylated product is then reacted with 3-(pentyloxy)propanoic acid to form the amide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

16-Hydroxy-9-[3-(pentyloxy)propanamido]hexadecanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The amide linkage can be reduced to an amine.

    Substitution: The pentyloxy side chain can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures.

Major Products

Scientific Research Applications

16-Hydroxy-9-[3-(pentyloxy)propanamido]hexadecanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in cellular processes and as a potential biomarker.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 16-Hydroxy-9-[3-(pentyloxy)propanamido]hexadecanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    16-Hydroxyhexadecanoic acid:

    9-Hydroxy-16-[3-(pentyloxy)propanamido]hexadecanoic acid: A positional isomer with the hydroxy and amide groups swapped.

Uniqueness

16-Hydroxy-9-[3-(pentyloxy)propanamido]hexadecanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

833484-08-5

Molecular Formula

C24H47NO5

Molecular Weight

429.6 g/mol

IUPAC Name

16-hydroxy-9-(3-pentoxypropanoylamino)hexadecanoic acid

InChI

InChI=1S/C24H47NO5/c1-2-3-14-20-30-21-18-23(27)25-22(16-11-7-5-9-13-19-26)15-10-6-4-8-12-17-24(28)29/h22,26H,2-21H2,1H3,(H,25,27)(H,28,29)

InChI Key

OOMNZNLVAZRFSS-UHFFFAOYSA-N

Canonical SMILES

CCCCCOCCC(=O)NC(CCCCCCCC(=O)O)CCCCCCCO

Origin of Product

United States

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